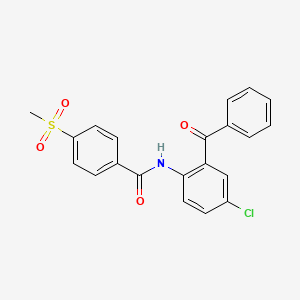![molecular formula C13H15ClN2O2S B2542328 2-(5-Chlorothiophen-2-YL)-N-[cyano(oxolan-3-YL)methyl]propanamide CAS No. 1465397-99-2](/img/structure/B2542328.png)
2-(5-Chlorothiophen-2-YL)-N-[cyano(oxolan-3-YL)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(5-Chlorothiophen-2-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide" is a chemical entity that appears to be related to various synthesized compounds with potential applications in herbicidal, pharmacological, and antibacterial/antifungal activities. While the exact compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as chlorothiophenyl and propanamide are recurrent themes in the synthesized molecules discussed in the research.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically start with readily available precursors. For instance, the synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates involves the introduction of a suitable group at the 3-position of acrylate to achieve high herbicidal activity . Similarly, N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide derivatives are synthesized from 4-hydroxy coumarin, followed by hydrolysis and reaction with different substituted amines . These methods suggest that the synthesis of the compound would likely involve a targeted functionalization of the propanamide backbone with the appropriate chlorothiophenyl and cyano groups.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic and crystallographic techniques. For example, the structure of a chlorothiophenyl-containing compound was determined by FT-IR, Raman, and single-crystal X-ray diffraction, and theoretical methods such as density functional theory (DFT) were used to predict structural parameters and vibrational frequencies . These studies indicate that a similar approach could be used to analyze the molecular structure of "2-(5-Chlorothiophen-2-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide," ensuring a detailed understanding of its conformation and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures has been explored in the context of their potential applications. For instance, the herbicidal activity of cyanoacrylates is attributed to their inhibition of PSII electron transport . The COX inhibitory properties of N-substituted propanamide derivatives are evaluated in vitro, with some compounds showing selectivity towards COX-2 over COX-1 . These findings suggest that the compound of interest may also exhibit specific biological activities based on its chemical reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are closely tied to their molecular structure. For example, the crystallographic analysis provides insights into the solid-state properties, such as unit cell parameters and space group, which can influence the compound's stability and solubility . The antibacterial and antifungal activities of some synthesized propanamides indicate that these compounds have the necessary properties to interact with biological targets . Therefore, it can be inferred that "2-(5-Chlorothiophen-2-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide" would possess distinct physical and chemical properties that could be fine-tuned for specific applications.
Applications De Recherche Scientifique
Immunomodulating Activity
Condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides exhibit significant immunomodulating activity. These compounds enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice, showing potential for the development of new immunomodulatory drugs (Doria et al., 1991).
Anticancer Potential
Research on 3-aryl-5-aryl-1,2,4-oxadiazoles, such as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, has identified these compounds as novel apoptosis inducers. They have shown activity against several breast and colorectal cancer cell lines, with the mechanism involving cell cycle arrest and apoptosis induction. This highlights their potential as anticancer agents (Zhang et al., 2005).
Molecular Engineering for Solar Cells
In molecular engineering, organic sensitizers with donor, electron-conducting, and anchoring groups are synthesized for solar cell applications. These sensitizers, when anchored onto TiO2 film, show high incident photon to current conversion efficiency. This research outlines the potential of using such compounds in the development of efficient solar cells (Kim et al., 2006).
Synthesis and Herbicidal Activity
The synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates has been explored for their herbicidal activities. These compounds have shown to be effective as herbicidal inhibitors of PSII electron transport, offering a new class of herbicides with promising activity profiles (Wang et al., 2004).
Antimicrobial and Cytotoxic Activities
Thiazole derivatives have been synthesized and evaluated for their antimicrobial and cytotoxic activities. This research opens avenues for developing new antimicrobial agents and understanding their mode of action, highlighting the potential therapeutic applications of such compounds (Dawbaa et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S/c1-8(11-2-3-12(14)19-11)13(17)16-10(6-15)9-4-5-18-7-9/h2-3,8-10H,4-5,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICBHUAOQKXYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)C(=O)NC(C#N)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl 5-[[4-(dipropylsulfamoyl)benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2542246.png)

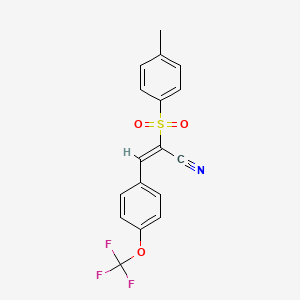
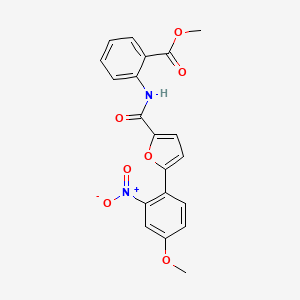

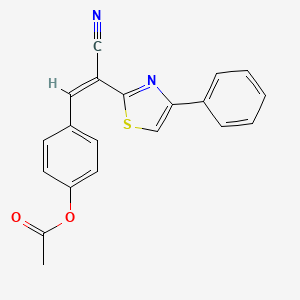
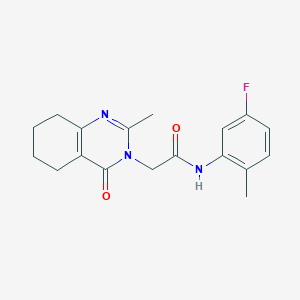
![(2E)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2542262.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2542264.png)
![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2542265.png)

![N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2542267.png)
